3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
The compound is a type of chemical substance that is often used in the preparation of pharmaceuticals and chemical intermediates . It is typically a colorless liquid at room temperature .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is also used as an organic boron reagent in organic synthesis .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is often used as a boronic ester synthesis reagent, playing a key role in C-C bond formation, oxidation, and reduction reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H18BNO3 and a molecular weight of 235.09 . It has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 .Scientific Research Applications
Benzoxaboroles in Research and Clinical Trials
Benzoxaboroles, including compounds with structures similar to 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, have been extensively studied for their exceptional properties and wide applications. Their usage ranges from building blocks and protecting groups in organic synthesis to displaying biological activity, with some under clinical trials. Benzoxaboroles have shown potential as molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds, making them significant in the development of therapeutic agents and diagnostic tools (Adamczyk-Woźniak et al., 2009).
Benzoic Acid Derivatives and Their Biological Impacts
Benzoic acid and its derivatives have been widely used in foods, feeds, and as preservatives due to their antibacterial and antifungal properties. Studies have indicated that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions. This suggests that derivatives of benzoic acid, similar to the compound , could have significant implications in enhancing gut health and possibly in the development of new food preservatives or therapeutic agents targeting the gastrointestinal system (Mao et al., 2019).
Environmental and Industrial Applications
The application of similar compounds in environmental protection and industry, such as in the treatment of organic pollutants using redox mediators, highlights the potential for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in environmental remediation and industrial processes. The role of these compounds in enhancing the efficiency of pollutant degradation could be pivotal in developing more effective and sustainable methods for managing industrial waste and environmental pollutants (Husain & Husain, 2007).
Safety And Hazards
Future Directions
The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
properties
IUPAC Name |
3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYYRZNAVQGTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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